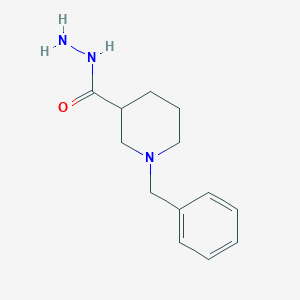

1-Benzylpiperidine-3-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpiperidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-15-13(17)12-7-4-8-16(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDDEGZXFZWRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385774 | |

| Record name | 1-benzylpiperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182919-58-0 | |

| Record name | 1-benzylpiperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-Benzylpiperidine-3-carbohydrazide: A Versatile Scaffold in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the piperidine heterocycle stands out as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of bioactive compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting a wide array of biological receptors. Within this important class of molecules, 1-Benzylpiperidine-3-carbohydrazide emerges as a particularly valuable synthetic intermediate. While not an active pharmaceutical ingredient (API) in itself, its unique combination of a protected piperidine nitrogen, a reactive hydrazide moiety, and stereochemical potential makes it a critical launchpad for the synthesis of novel therapeutics.

This technical guide provides an in-depth analysis of this compound, moving beyond basic chemical data to explore its synthesis, validated applications, and the mechanistic rationale behind its use in drug development. It is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of new chemical entities.

Physicochemical and Structural Properties

This compound is a stable, solid organic compound. The benzyl group serves as a lipophilic moiety and a common protecting group for the piperidine nitrogen, which can be removed under standard hydrogenolysis conditions.[3] The carbohydrazide functional group at the 3-position is a versatile chemical handle, ready for transformation into various derivatives such as hydrazones, amides, and other heterocyclic systems.[3]

A summary of its key computed and reported properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 182919-58-0 | [3][4][5] |

| Molecular Formula | C₁₃H₁₉N₃O | [4][5][6] |

| Molecular Weight | 233.31 g/mol | [4][7] |

| Boiling Point (Predicted) | 415.3 ± 34.0 °C | [4] |

| Density (Predicted) | 1.149 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 13.23 ± 0.20 | [4] |

| LogP (Predicted) | 2.367 | [4][6] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)C(=O)NN | [4][5] |

Core Synthesis: From Ester to Hydrazide

The most direct and widely adopted method for preparing this compound is through the hydrazinolysis of a corresponding ester precursor, typically the methyl or ethyl ester. This nucleophilic acyl substitution reaction is efficient and generally high-yielding. The causality for this choice is clear: the high nucleophilicity of hydrazine hydrate and the stability of the resulting hydrazide make this a thermodynamically favorable transformation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[4][8]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-methyl 1-benzylpiperidine-3-carboxylate (1.0 eq).

-

Solvent: Add a suitable alcohol solvent, such as methanol or ethanol, to dissolve the ester (approx. 5-10 mL per gram of ester).

-

Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O) in excess (typically 3.0 to 5.0 eq) to the solution. The large excess drives the reaction to completion.

-

Reaction: Heat the reaction mixture to reflux (typically 65-80°C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

-

Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Add water to the residue and extract the product with an appropriate organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a solid. The product is often of sufficient purity for subsequent steps, but can be recrystallized if necessary.

Synthesis Workflow Diagram

Caption: Core synthesis of the target carbohydrazide from its ester precursor.

Key Applications in Drug Development

The true value of this compound lies in its role as a versatile intermediate. Below are two field-proven applications that highlight its utility.

Application 1: Scaffold for Novel Antithrombotic Agents

Thrombotic diseases, such as stroke and myocardial infarction, are a leading cause of mortality worldwide. A primary strategy in antithrombotic therapy is the inhibition of platelet aggregation.[9] Researchers have successfully used this compound as a scaffold to synthesize a series of N'-benzylidenepiperidine-3-carbohydrazide derivatives with potent antiplatelet and anticoagulant activities.[9][10]

The synthesis involves a simple condensation reaction between the carbohydrazide and various substituted benzaldehydes to form a Schiff base (hydrazone). This modular approach allows for the rapid generation of a library of compounds with diverse electronic and steric properties, facilitating structure-activity relationship (SAR) studies.

The resulting derivatives were evaluated for their ability to inhibit platelet aggregation induced by different agonists (ADP, arachidonic acid, and collagen) and for their anticoagulant effects.[9] The studies revealed that these compounds were most effective at inhibiting the ADP pathway of platelet aggregation.[9][10]

| Compound ID | Aggregation Inhibitor | % Inhibition (at 0.5 mmol/L) | Anticoagulant Activity (PT/PTT) | Source(s) |

| Derivative 2f | ADP | 87% | - | [9] |

| Series 1f-11f | ADP, Collagen, AA | Effective on ADP pathway | Showed higher PT & PTT vs control | [9][10] |

PT = Prothrombin Time; PTT = Partial Thromboplastin Time. Specific time values were not available in the abstract, but were reported as significantly higher than control.

Adenosine diphosphate (ADP) is a critical mediator of platelet activation and thrombus formation.[3][5] It functions by binding to two key G-protein coupled receptors on the platelet surface: P2Y₁ and P2Y₁₂. The P2Y₁₂ receptor, coupled to the Gαi subunit, is particularly crucial. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4][7] This reduction in cAMP promotes the conformational change of the GPIIb/IIIa receptor, enabling it to bind fibrinogen and cause platelets to aggregate into a stable thrombus.[7] The derivatives of this compound likely exert their effect by antagonizing this P2Y₁₂ receptor, thereby maintaining higher cAMP levels and preventing platelet aggregation.

Caption: The ADP/P2Y12 pathway, a key target for antiplatelet therapy.

Application 2: Key Intermediate for the API Linagliptin

A significant industrial application of this compound is its role as a key intermediate in an improved synthesis of (R)-3-Boc-aminopiperidine.[8] This compound is a crucial building block for Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[11]

The process leverages the carbohydrazide as a precursor to an amine via a Curtius-type rearrangement, followed by protection of the newly formed amine with a tert-butyloxycarbonyl (Boc) group.

This workflow is based on a patented process.[8]

-

Amine Formation: (R)-1-benzylpiperidine-3-carbohydrazide is treated with sodium nitrite (NaNO₂) and an acid (e.g., trifluoroacetic acid) at low temperature (0°C). This in-situ formation of an acyl azide, which then rearranges (losing N₂) and is hydrolyzed, yields (R)-1-benzylpiperidin-3-amine. This step is a self-validating system; the successful formation of the amine is a prerequisite for the next step.

-

Boc Protection: The resulting amine is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield (R)-tert-butyl 1-benzylpiperidin-3-ylcarbamate.

-

Debenzylation: The N-benzyl protecting group is removed via catalytic hydrogenolysis (e.g., using Palladium on carbon, Pd/C, with a hydrogen source like H₂ gas or ammonium formate) to yield the final product, (R)-3-Boc-aminopiperidine.

Caption: Synthetic pathway from the carbohydrazide to a key Linagliptin precursor.

Safety and Handling

While specific toxicology data for this compound is limited, it is classified as an irritant.[7] The parent structure, 1-benzylpiperidine, is known to cause skin and serious eye irritation. Standard laboratory precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a prime example of a molecular scaffold whose value is defined by its potential. Its straightforward synthesis and the strategic placement of its functional groups provide medicinal chemists with a robust platform for generating diverse and complex molecules. As demonstrated by its successful application in the development of novel antithrombotic agents and in the streamlined synthesis of API intermediates like the precursor to Linagliptin, this compound is a proven asset in the drug discovery and development pipeline. Its continued use as a foundational building block in the search for new medicines is assured.

References

-

AHA Journals. (n.d.). Role of ADP Receptor P2Y12 in Platelet Adhesion and Thrombus Formation in Flowing Blood. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

Chemsrc. (n.d.). This compound | CAS#:182919-58-0. [Link]

-

Quick Company. (2015). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin. [Link]

-

PubMed. (2020). Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. Blood Coagul Fibrinolysis. [Link]

-

Appchem. (n.d.). This compound | 182919-58-0. [Link]

-

National Center for Biotechnology Information. (n.d.). Central role of the P2Y12 receptor in platelet activation. Journal of Clinical Investigation. [Link]

-

ResearchGate. (n.d.). Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. [Link]

-

PubChem. (n.d.). 1-Benzylpiperidine. [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (n.d.). P2Y12 receptor signaling pathways in platelets. [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

Sources

- 1. [PDF] Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities | Semantic Scholar [semanticscholar.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. heart.bmj.com [heart.bmj.com]

- 6. researchgate.net [researchgate.net]

- 7. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]

- 8. Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. (R)-3-(Boc-Amino)piperidine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 1-Benzylpiperidine-3-carbohydrazide: Structure, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-benzylpiperidine-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its structural attributes, physicochemical properties, a robust synthesis protocol, and its prospective applications, drawing upon established principles and data from closely related analogues. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a foundational understanding and practical insights into this promising chemical scaffold.

Molecular Structure and Physicochemical Profile

This compound is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. Its structure is characterized by three key functional components: a piperidine ring, a benzyl group attached to the piperidine nitrogen, and a carbohydrazide group at the 3-position of the piperidine ring.

The piperidine moiety is a prevalent scaffold in a multitude of FDA-approved drugs and natural alkaloids, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] The benzyl group , a bulky and lipophilic substituent, can significantly influence the molecule's interaction with biological targets and its ability to cross cellular membranes.[3] The carbohydrazide functional group (-CONHNH2) is a versatile reactive handle for the synthesis of more complex molecules and is itself a pharmacophore found in various biologically active compounds, including those with antimicrobial, anticonvulsant, and anti-inflammatory properties.[4][5]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 182919-58-0 | [6] |

| Molecular Formula | C13H19N3O | [6] |

| Molecular Weight | 233.31 g/mol | [6] |

| Predicted Boiling Point | 415.3 ± 34.0 °C | [6] |

| Predicted pKa | 13.23 ± 0.20 | [6] |

| Predicted LogP | 2.367 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 3 | [6] |

Note: The properties listed above are predicted and should be confirmed experimentally.

Based on its structure, this compound is expected to be a weakly basic compound, with solubility in organic solvents and limited solubility in water. The presence of the carbohydrazide moiety may enhance its aqueous solubility compared to the corresponding ester or amide.

Synthesis and Spectroscopic Characterization

The most direct and widely employed method for the synthesis of carbohydrazides is the hydrazinolysis of the corresponding ester.[7] This approach is efficient and generally proceeds with high yield.

Proposed Synthetic Workflow

The synthesis of this compound can be logically envisioned as a two-step process starting from commercially available piperidine-3-carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for similar transformations.[7]

Step 1: Synthesis of Ethyl 1-benzylpiperidine-3-carboxylate

-

To a solution of ethyl nipecotate (ethyl piperidine-3-carboxylate) (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2-3 equivalents).

-

To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure ethyl 1-benzylpiperidine-3-carboxylate.

Step 2: Synthesis of this compound

-

Dissolve ethyl 1-benzylpiperidine-3-carboxylate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (5-10 equivalents) to the solution.

-

Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.

Spectroscopic Characterization (Expected)

For a researcher synthesizing this compound, the following spectroscopic signatures would be anticipated for structural confirmation:

-

¹H NMR:

-

Aromatic protons of the benzyl group appearing as a multiplet in the range of 7.2-7.4 ppm.

-

A singlet for the benzylic methylene protons (Ar-CH₂-N) around 3.5 ppm.

-

Broad signals for the N-H protons of the hydrazide group.

-

A complex set of multiplets for the piperidine ring protons between 1.5 and 3.0 ppm.

-

-

¹³C NMR:

-

Signals for the aromatic carbons of the benzyl group between 127 and 140 ppm.

-

A signal for the benzylic carbon around 63 ppm.

-

Signals for the piperidine ring carbons in the range of 25-60 ppm.

-

A signal for the carbonyl carbon of the carbohydrazide group around 170-175 ppm.

-

-

IR Spectroscopy:

-

N-H stretching vibrations for the hydrazide group in the region of 3200-3400 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic parts below 3100 cm⁻¹.

-

A strong C=O stretching vibration (amide I band) around 1650-1680 cm⁻¹.

-

-

Mass Spectrometry:

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 233.

-

A prominent fragment ion at m/z 91 corresponding to the benzyl cation [C₇H₇]⁺.[8]

-

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable scaffold in several therapeutic areas.

Alzheimer's Disease and Neurodegenerative Disorders

Derivatives of piperidine are well-established as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease.[9] Furthermore, carbohydrazide-hydrazone derivatives of N-substituted piperidines have been investigated as multi-target agents for Alzheimer's, exhibiting both cholinesterase and β-amyloid aggregation inhibitory activity. The benzylpiperidine moiety can serve as a crucial pharmacophoric element for binding to the active site of acetylcholinesterase.

Antithrombotic Agents

A study on 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives, which are closely related to the title compound, has demonstrated their potential as antithrombotic agents.[10] These compounds exhibited antiplatelet aggregation and anticoagulant activities, suggesting that this compound could serve as a key intermediate for the development of novel therapies for thrombotic disorders.

Other Potential Therapeutic Areas

The piperidine ring is a versatile scaffold found in drugs targeting a wide range of conditions, including cancer and psychiatric disorders.[2][11] The carbohydrazide moiety is also present in a variety of biologically active molecules with antibacterial, antifungal, and anti-inflammatory properties.[3][12] Therefore, this compound represents a promising starting point for the synthesis of compound libraries for screening against a diverse array of biological targets.

Experimental Workflows for Biological Evaluation

For researchers interested in exploring the therapeutic potential of this compound, a logical starting point would be to assess its activity in relevant in vitro assays.

Cholinesterase Inhibition Assay Workflow

Caption: Simplified cholinergic synapse and the target of cholinesterase inhibitors.

Conclusion

This compound is a synthetically accessible molecule with significant potential as a scaffold in drug discovery. Its constituent parts—the piperidine ring, the benzyl group, and the carbohydrazide moiety—are all well-represented in known bioactive compounds. While detailed experimental characterization of this specific molecule is sparse in the public domain, its derivatives have shown promise in preclinical studies for Alzheimer's disease and thrombosis. This guide provides a solid foundation for researchers to synthesize, characterize, and evaluate this compound and its analogues for a range of therapeutic applications. The provided protocols and expected characterization data should facilitate its inclusion in future drug discovery programs.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 6. This compound|lookchem [lookchem.com]

- 7. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]

- 8. 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 12. Carbohydrazide Analogues: A Review of Synthesis and Biological Activities | Bentham Science [eurekaselect.com]

An In-Depth Technical Guide to 1-Benzylpiperidine-3-carbohydrazide (CAS: 182919-58-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 1-Benzylpiperidine-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and synthetic applications. The document delves into its chemical identity, physicochemical properties, a detailed synthetic protocol, and its established role as a key intermediate in the development of pharmacologically active agents, particularly in the realm of antithrombotic therapy. By elucidating the structural features and chemical reactivity of this molecule, this paper aims to serve as a valuable resource for researchers engaged in drug discovery and the synthesis of novel piperidine-based compounds.

Introduction: The Strategic Importance of the Piperidine-Carbohydrazide Scaffold

The molecular architecture of this compound unites two privileged fragments in medicinal chemistry: the piperidine ring and the carbohydrazide moiety. The piperidine core, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold found in numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic properties and providing a three-dimensional framework for precise ligand-receptor interactions.[1] The N-benzyl group enhances the lipophilicity of the molecule, which can influence its solubility and ability to cross biological membranes.[2]

Concurrently, the carbohydrazide functional group (-CONHNH₂) is a versatile and reactive handle for synthetic transformations.[3] It serves as a crucial building block for the synthesis of various heterocyclic systems and as a pharmacophore in its own right, contributing to a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4] The combination of these two moieties in this compound creates a unique building block with significant potential for the development of novel therapeutics and complex molecular architectures.[2]

Figure 1: Chemical Structure of this compound

Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation. While experimentally determined data is limited in publicly accessible literature, a compilation of predicted and known properties provides a solid foundation for laboratory work.

| Property | Value | Source |

| CAS Number | 182919-58-0 | [5] |

| Molecular Formula | C₁₃H₁₉N₃O | [5] |

| Molecular Weight | 233.31 g/mol | [5] |

| Predicted Boiling Point | 415.3 ± 34.0 °C | [5] |

| Predicted pKa | 13.23 ± 0.20 | [5] |

| Predicted LogP | 2.367 | [5] |

| Solubility | Sparingly soluble in water (1.4 g/L at 25°C) | [1] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bond Count | 3 | [5] |

Analytical Profile (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm range).[6] The benzylic methylene protons (N-CH₂-Ph) would likely appear as a singlet around δ 3.5 ppm. The piperidine ring protons would present as a complex series of multiplets in the aliphatic region (δ 1.5-3.0 ppm). The protons of the hydrazide group (-NHNH₂) would appear as broad singlets, with their chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons of the benzyl group between δ 127-140 ppm.[7] The carbonyl carbon of the hydrazide group is expected in the δ 170-175 ppm region. The benzylic carbon and the carbons of the piperidine ring would appear in the aliphatic region (δ 24-65 ppm).[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the hydrazide group in the 3200-3400 cm⁻¹ region. A strong absorption band corresponding to the C=O stretch of the amide (Amide I band) would be prominent around 1640-1680 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) at m/z 233. The fragmentation pattern would likely involve the characteristic loss of the benzyl group, leading to a prominent peak at m/z 91 (tropylium ion), and fragmentation of the piperidine ring.

Synthesis and Purification

The synthesis of this compound is efficiently achieved through the hydrazinolysis of the corresponding ester, methyl 1-benzylpiperidine-3-carboxylate. This method is a standard and reliable approach for the preparation of carboxylic acid hydrazides.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 182919-58-0: this compound [cymitquimica.com]

- 3. Carbonsäurehydrazide | Thermo Fisher Scientific [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound|lookchem [lookchem.com]

- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to 1-Benzylpiperidine-3-carbohydrazide: Properties and Applications

Introduction: 1-Benzylpiperidine-3-carbohydrazide (CAS No. 182919-58-0) is a heterocyclic organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Structurally, it is characterized by a piperidine core, a six-membered nitrogen-containing ring, which is N-substituted with a benzyl group and features a carbohydrazide functional group at the 3-position.[1] This unique combination of functional groups imparts a balance of lipophilicity from the benzyl moiety and reactive potential from the carbohydrazide group, making it a versatile building block in drug discovery and a precursor for complex molecular synthesis.[1] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis, and key applications for researchers and drug development professionals.

Section 1: Core Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in research and development, influencing everything from reaction conditions to biological activity. While many properties for this compound are computationally predicted, they provide valuable guidance for its handling and use.

| Property | Value | Source(s) |

| CAS Number | 182919-58-0 | [2][3][4] |

| Molecular Formula | C₁₃H₁₉N₃O | [2][3][4] |

| Molecular Weight | ~233.31 g/mol | [2][3] |

| Predicted Boiling Point | 415.3 ± 34.0 °C | [2] |

| Predicted Density | 1.149 ± 0.06 g/cm³ | [2] |

| Water Solubility | 1.4 g/L (25 °C, slightly soluble) | [4] |

| Predicted pKa | 13.23 ± 0.20 | [2] |

| LogP | 2.367 | [2][3] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 3 | [2] |

| Storage Temperature | 2-8°C | [2] |

| Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)C(=O)NN | [2] |

Section 2: Structural and Spectroscopic Analysis

A thorough understanding of a molecule's structure is achieved through spectroscopic analysis. While experimental spectra for this specific compound are not widely published, its expected spectroscopic characteristics can be reliably predicted based on its functional groups.

Predicted ¹H and ¹³C NMR Spectral Features

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

-

A multiplet in the aromatic region (~7.20-7.40 ppm) corresponding to the five protons of the phenyl ring.

-

A singlet for the benzylic methylene protons (-CH₂-Ph) around 3.50 ppm.

-

A complex series of multiplets for the piperidine ring protons, typically spanning from 1.50 to 3.00 ppm.

-

Broad signals for the three N-H protons of the carbohydrazide group (-CONHNH₂), which are exchangeable with D₂O. Their chemical shift can vary significantly depending on solvent and concentration.

-

-

¹³C NMR: The carbon spectrum would corroborate the structure with signals for:

-

The carbonyl carbon (C=O) appearing downfield, likely in the 170-175 ppm range.

-

Aromatic carbons between ~127-138 ppm.

-

The benzylic carbon (-CH₂-Ph) around 63 ppm.

-

Multiple signals for the piperidine ring carbons in the aliphatic region (~24-55 ppm).

-

Predicted Infrared (IR) Spectroscopy Features

IR spectroscopy identifies the functional groups present in a molecule. For this compound, characteristic absorption bands would include:

-

N-H Stretching: Two distinct bands in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the terminal -NH₂ group.

-

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.[5]

-

C=O Stretching (Amide I band): A strong, sharp absorption band around 1640-1680 cm⁻¹, characteristic of the hydrazide carbonyl group.[5]

-

N-H Bending (Amide II band): A band around 1550-1620 cm⁻¹.

Predicted Mass Spectrometry Fragmentation

Mass spectrometry (MS) provides information about the molecular weight and structural fragments. Under electrospray ionization (ESI-MS):

-

The molecular ion peak [M+H]⁺ would be expected at m/z 234.16.

-

A primary fragmentation pathway would involve the cleavage of the benzylic C-N bond, generating the stable tropylium ion at m/z 91 . This is a classic fragmentation pattern for benzyl-containing compounds.[6][7]

-

Other fragments could arise from the loss of the hydrazide group or cleavage within the piperidine ring.

Section 3: Synthesis and Reactivity in Drug Development

The true value of this compound lies in its utility as a synthetic intermediate. Its carbohydrazide moiety is a versatile functional group for building more complex molecules.[8][9][10]

Synthetic Protocol: Hydrazinolysis of an Ester Precursor

The most common and efficient synthesis of carbohydrazides is through the hydrazinolysis of a corresponding ester.[9] This is a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve the precursor, methyl or ethyl 1-benzylpiperidine-3-carboxylate, in a suitable alcohol solvent, such as ethanol.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution. The use of excess hydrazine helps to drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).[11]

-

Work-up and Isolation: Upon completion, cool the reaction mixture. The solvent is typically removed under reduced pressure. The resulting crude product can then be purified, often by recrystallization or column chromatography, to yield pure this compound.

Causality: Ethanol is an ideal solvent as it solubilizes both the ester and hydrazine hydrate, and its boiling point allows for effective reflux conditions. The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (methanol or ethanol) and formation of the more stable hydrazide.

Applications in Medicinal Chemistry

The N-benzyl piperidine motif is a privileged scaffold in drug discovery, known for its ability to form crucial interactions with biological targets and to fine-tune physicochemical properties.[12] this compound serves as a key starting point for several important classes of therapeutic agents.

-

Precursor for Antithrombotic Agents: Research has shown that the carbohydrazide can be condensed with various aldehydes to form 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives.[13][14] These derivatives have been evaluated for their antiplatelet aggregation and anticoagulant activities, showing promise as potential new antithrombotic therapies.[13]

-

Intermediate for Linagliptin: A patent describes the use of (R)-1-benzylpiperidine-3-carbohydrazide as a critical intermediate in an improved synthesis of (R)-3-boc amino piperidine.[11] This intermediate is a key building block for Linagliptin, a DPP-4 inhibitor used for the treatment of type 2 diabetes. The synthesis involves a Curtius rearrangement of the carbohydrazide.[11][14]

Caption: Synthetic pathways for this compound and its key applications.

Section 4: Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Identification: It is classified as an irritant.[15] The parent compound, 1-benzylpiperidine, is known to cause skin and serious eye irritation.[16]

-

Recommended Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[17]

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[17]

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[17]

-

Keep away from heat, sparks, and open flames.[18]

-

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8°C.[2]

Conclusion

This compound is more than a simple chemical entity; it is a strategically designed scaffold that leverages the structural benefits of the N-benzylpiperidine core and the synthetic versatility of the carbohydrazide functional group. Its established role as an intermediate in the synthesis of bioactive compounds, ranging from antithrombotic agents to antidiabetic drugs like Linagliptin, underscores its importance in modern drug discovery. The predictive physicochemical and spectroscopic data provided in this guide offer a solid foundation for researchers to effectively utilize this valuable molecule in the development of next-generation therapeutics.

References

-

This compound. LookChem. [Link]

-

Carbohydrazide as a Chemical Intermediate: Applications in Pharma and Agriculture. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]

-

This compound | CAS#:182919-58-0. Chemsrc. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed Central, National Institutes of Health. [Link]

-

An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Quick Company. [Link]

-

Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. MDPI. [Link]

-

1-Benzyl-3-hydroxypiperidine. Qiyan. [Link]

-

Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. PubMed. [Link]

-

SAFETY DATA SHEET. Airgas. [Link]

-

Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. ResearchGate. [Link]

-

NMR Prediction. ACD/Labs. [Link]

-

1-Benzylpiperidine. PubChem, National Institutes of Health. [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. PubMed, National Institutes of Health. [Link]

-

Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. [Link]

-

Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. PubMed. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

Sources

- 1. CAS 182919-58-0: this compound [cymitquimica.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | CAS#:182919-58-0 | Chemsrc [chemsrc.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 8. nbinno.com [nbinno.com]

- 9. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 11. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]

- 12. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 182919-58-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 16. 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. airgas.com [airgas.com]

- 18. fishersci.com [fishersci.com]

A Technical Guide to the Mechanism of Action of 1-Benzylpiperidine-3-carbohydrazide: A Research Perspective

Authored for Drug Development Professionals, Researchers, and Scientists

Introduction: Deconstructing 1-Benzylpiperidine-3-carbohydrazide

This compound is a heterocyclic organic compound featuring three key structural motifs: a piperidine ring, a benzyl group attached to the piperidine nitrogen, and a carbohydrazide functional group at the 3-position.[1][2] While direct, extensive research on this specific molecule is nascent, its chemical architecture provides a strong, rational basis for hypothesizing its primary mechanism of action. The piperidine core is a privileged scaffold in medicinal chemistry, present in numerous pharmaceuticals with diverse biological activities.[3][4] The benzyl group generally increases lipophilicity, which can facilitate passage across biological membranes, including the blood-brain barrier.[1]

However, the most functionally significant feature for predicting its mechanism is the carbohydrazide moiety (-CONHNH₂) . This functional group is a well-established pharmacophore responsible for the inhibition of monoamine oxidase (MAO) enzymes.[5][6][7] Numerous hydrazine and carbohydrazide derivatives have been synthesized and characterized as potent MAO inhibitors, some of which have been developed into antidepressant and neuroprotective drugs.[5][6] Therefore, this guide will proceed under the well-supported hypothesis that this compound functions as a monoamine oxidase inhibitor (MAOI). We will explore this mechanism, its downstream consequences, and the rigorous experimental protocols required to validate this hypothesis.

Part 1: The Biological Target - Monoamine Oxidase (MAO)

Monoamine oxidases are a family of flavin-containing enzymes bound to the outer mitochondrial membrane. They are critical for the catabolism of monoamine neurotransmitters and dietary amines. There are two primary isoforms:

-

Monoamine Oxidase A (MAO-A): Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a key strategy in the treatment of depression and anxiety disorders.

-

Monoamine Oxidase B (MAO-B): Primarily metabolizes dopamine and phenylethylamine. Selective MAO-B inhibitors are used in the management of Parkinson's disease to prevent the degradation of dopamine in the brain.

The inhibition of these enzymes leads to an increase in the synaptic concentration of their respective neurotransmitter substrates, thereby enhancing monoaminergic neurotransmission.

Hypothesized Molecular Interaction

The carbohydrazide group of this compound is hypothesized to be the primary interacting moiety with the MAO enzyme. Hydrazine derivatives can act as either reversible or irreversible inhibitors.[7] They typically function as competitive inhibitors, binding to the enzyme's active site where the flavin adenine dinucleotide (FAD) cofactor resides.[6] The interaction can lead to the formation of a stable, covalent adduct with the FAD cofactor or the enzyme itself, resulting in irreversible inhibition, or it can be a non-covalent, reversible interaction.[6][7] The benzylpiperidine portion of the molecule likely influences the compound's selectivity and affinity for the MAO-A versus MAO-B isoforms by interacting with hydrophobic pockets within the enzyme's substrate-binding cavity.

The diagram below illustrates the proposed signaling pathway affected by the inhibition of MAO.

Caption: Proposed mechanism of MAO inhibition leading to increased neurotransmitter signaling.

Part 2: Experimental Validation Protocols

To rigorously test the hypothesis that this compound acts as an MAO inhibitor, a series of well-defined experiments are required. The following protocols are designed as self-validating systems with appropriate controls.

Protocol 2.1: In Vitro Determination of MAO-A and MAO-B Inhibitory Potency (IC₅₀)

This protocol uses a commercially available chemiluminescent assay (e.g., MAO-Glo™ Assay) to quantify the inhibitory activity of the compound against recombinant human MAO-A and MAO-B enzymes.

Causality: This experiment directly measures the interaction between the compound and the target enzymes. By determining the half-maximal inhibitory concentration (IC₅₀), we can quantify the compound's potency and selectivity.

Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create working stocks for a final assay concentration range from 100 µM down to 1.7 nM.

-

Prepare positive controls: Clorgyline for MAO-A and Pargyline for MAO-B. Prepare a DMSO-only vehicle control.

-

-

Assay Procedure (96-well plate format):

-

Add 12.5 µL of MAO-A or MAO-B enzyme solution to respective wells.

-

Add 12.5 µL of the compound serial dilutions, positive controls, or vehicle control to the wells.

-

Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the MAO substrate.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and generate the luminescent signal by adding 50 µL of Luciferin Detection Reagent.

-

Incubate for 20 minutes in the dark.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data with the vehicle control representing 0% inhibition and a no-enzyme control representing 100% inhibition.

-

Plot the percent inhibition versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

The workflow for this crucial initial screening is visualized below.

Caption: Experimental workflow for the in vitro MAO-Glo luminescent assay.

Protocol 2.2: Inhibition Reversibility Assay

Causality: This experiment differentiates between a reversible (transient) and irreversible (covalent) mechanism of inhibition, which is a critical parameter for drug development. Irreversible inhibitors have a longer duration of action but can carry a higher risk of side effects.

Methodology:

-

Enzyme-Inhibitor Incubation:

-

Incubate a concentrated solution of MAO-A or MAO-B enzyme with a high concentration (e.g., 10x IC₅₀) of this compound or a known irreversible inhibitor (e.g., Phenelzine) for 30 minutes. Prepare a control sample with enzyme and vehicle (DMSO).

-

-

Dialysis:

-

Place the enzyme-inhibitor mixture into a dialysis cassette (e.g., 10 kDa MWCO).

-

Perform extensive dialysis against a large volume of assay buffer for several hours (e.g., 2 x 2 hours) at 4°C to remove any unbound inhibitor.

-

-

Activity Measurement:

-

Recover the enzyme from the dialysis cassette.

-

Measure the residual enzymatic activity using the MAO-Glo™ Assay as described in Protocol 2.1.

-

-

Data Analysis:

-

Compare the activity of the dialyzed compound-treated enzyme to the dialyzed vehicle-treated enzyme.

-

Irreversible Inhibition: If the compound is irreversible, the enzyme activity will not be restored after dialysis.

-

Reversible Inhibition: If the compound is reversible, the enzyme activity will be significantly restored as the compound is removed during dialysis.[6]

-

Part 3: Data Presentation and Interpretation

Quantitative data from the validation protocols should be summarized for clear interpretation.

Table 1: Sample IC₅₀ Data for this compound

| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (SI)¹ |

|---|---|---|---|

| This compound | 85.2 | 1250.6 | 14.7 (MAO-A) |

| Clorgyline (Control) | 1.2 | 180.4 | 150.3 (MAO-A) |

| Pargyline (Control) | 1100.2 | 55.1 | 20.0 (MAO-B) |

¹ Selectivity Index (SI) is calculated as IC₅₀(less potent) / IC₅₀(more potent).

Interpretation: The hypothetical data in Table 1 would suggest that this compound is a potent inhibitor of MAO-A with a ~15-fold selectivity over MAO-B. This profile is characteristic of compounds investigated for antidepressant properties.[5]

Part 4: Conclusion and Future Directions

Based on robust structure-activity relationship data from analogous compounds, this compound is strongly hypothesized to function as a monoamine oxidase inhibitor. The provided experimental protocols offer a clear and rigorous pathway to validate this mechanism, quantify its potency and selectivity, and determine its mode of inhibition (reversible vs. irreversible).

Successful validation would position this compound as a lead candidate for further preclinical development. Future research should focus on:

-

In Vivo Efficacy: Testing the compound in established animal models of depression or Parkinson's disease.[5]

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.

-

Off-Target Screening: Assessing the compound's activity against a panel of other receptors and enzymes to identify potential side effects.

-

Structural Biology: Co-crystallizing the compound with MAO-A or MAO-B to visualize the precise binding interactions and guide future lead optimization.

This structured approach, grounded in established biochemical principles and validated by rigorous experimentation, provides the necessary framework for advancing this compound from a chemical entity to a potential therapeutic agent.

References

-

Chourasiya, A., et al. (2005). Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR). Journal of Enzyme Inhibition and Medicinal Chemistry, 20(3), 269-74. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Hasan, R., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. [Link]

-

Houslay, M. D., & Tipton, K. F. (1975). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 145(2), 311–321. [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Shafiee, A., et al. (2020). Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. Blood Coagulation & Fibrinolysis, 31(3), 179-185. [Link]

-

Stavri, F., et al. (2007). Synthesis and anticonvulsant properties of new benzylpyridazine derivatives. Journal of Medicinal Chemistry, 50(22), 5431-5437. [Link]

-

Wikipedia. (n.d.). Isoniazid. Retrieved from [Link]

Sources

- 1. CAS 182919-58-0: this compound [cymitquimica.com]

- 2. This compound|lookchem [lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological activity of 1-Benzylpiperidine-3-carbohydrazide

An In-depth Technical Guide to the Potential Biological Activity of 1-Benzylpiperidine-3-carbohydrazide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activities of the novel compound, this compound. By dissecting its core structural motifs—the piperidine ring, the benzyl group, and the carbohydrazide moiety—we establish a scientifically-grounded rationale for exploring its therapeutic potential. This document outlines detailed, step-by-step experimental protocols for assessing its anticancer, antimicrobial, anti-inflammatory, and antithrombotic properties. Furthermore, it delves into methodologies for elucidating potential mechanisms of action, with a focus on key signaling pathways. Designed for researchers, medicinal chemists, and drug development professionals, this guide serves as a practical roadmap for moving from theoretical potential to empirical validation, complete with data presentation standards and workflow visualizations to ensure clarity and reproducibility.

Introduction: Deconstructing the Therapeutic Potential

In the landscape of medicinal chemistry, the assembly of known pharmacophores into novel molecular architectures is a cornerstone of drug discovery. The compound this compound is a compelling example of this strategy, integrating three structural motifs with well-documented pharmacological relevance.

-

The Piperidine Scaffold: This saturated heterocycle is a privileged structure, appearing in numerous FDA-approved drugs and natural alkaloids.[1][2][3] Its conformational flexibility allows it to interact with a wide array of biological targets, and its derivatives have demonstrated a vast spectrum of activities, including anticancer, analgesic, and antipsychotic effects.[1][4][5][6]

-

The Benzyl Group: The addition of a benzyl group to the piperidine nitrogen significantly increases the molecule's lipophilicity.[7] This can enhance its ability to cross cellular membranes and interact with hydrophobic pockets within target proteins, potentially influencing its overall bioactivity and pharmacokinetic profile.

-

The Carbohydrazide Moiety: The carbohydrazide functional group (-CONHNH₂) and its hydrazone derivatives are crucial building blocks in the synthesis of heterocyclic compounds and are recognized as important pharmacophores.[8][9] They are known to exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9][10]

The strategic combination of these three components in this compound warrants a systematic investigation into its biological profile. This guide provides the theoretical basis and practical protocols for such an exploration.

Physicochemical Properties and Synthesis

A foundational understanding of the molecule's properties and its synthesis is critical for any experimental investigation.

Physicochemical Data

The key computed and observed properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 182919-58-0 | [7][11][12] |

| Molecular Formula | C₁₃H₁₉N₃O | [7][11] |

| Molecular Weight | 233.31 g/mol | [7][11] |

| Topological Polar Surface Area | 58.4 Ų | [11] |

| Hydrogen Bond Donors | 2 | [11] |

| Hydrogen Bond Acceptors | 3 | [11] |

| Rotatable Bond Count | 3 | [11] |

| Predicted pKa | 13.23 ± 0.20 | [11] |

| Predicted Solubility | Slightly soluble (1.4 g/L at 25°C) | [11] |

Synthesis Pathway

The synthesis of this compound can be achieved via a straightforward two-step process starting from the corresponding ester, as documented in patent literature.[13] The key transformation involves the reaction of a methyl carboxylate with hydrazine hydrate.

Step 1: Benzylation of Piperidine-3-carboxylate (if starting from the un-benzylated precursor). Step 2: Hydrazinolysis of the Ester. (R)-methyl 1-benzylpiperidine-3-carboxylate is reacted with hydrazine hydrate in a suitable organic solvent, such as methanol or ethanol. The reaction mixture is typically heated to facilitate the conversion of the ester to the desired carbohydrazide.[13]

Caption: Synthesis of this compound.

Hypothesized Biological Activities & Experimental Validation

Based on its structural components, this compound is hypothesized to possess anticancer, antimicrobial, anti-inflammatory, and antithrombotic activities. The following sections provide detailed protocols for screening these potential effects.

Anticancer Activity

Rationale: The piperidine nucleus is present in numerous anticancer agents.[4][5][14] Derivatives have been shown to inhibit cancer cell proliferation, arrest the cell cycle, and induce apoptosis across various cancer types, including breast, prostate, and colon cancer.[4][14]

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, and HCT-116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest cells using trypsin and perform a cell count using a hemocytometer.

-

Seed 5 x 10³ cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Replace the media in the wells with the media containing the test compound. Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

-

| Cell Line | Cell Type | IC₅₀ (µM) [Hypothetical Data] |

| MCF-7 | Breast (ER+) | 15.2 ± 1.8 |

| PC-3 | Prostate | 25.6 ± 3.1 |

| HCT-116 | Colon | 18.9 ± 2.5 |

| Doxorubicin | (Positive Control) | 0.9 ± 0.1 |

Antimicrobial Activity

Rationale: Carbohydrazide and hydrazone derivatives are well-established scaffolds for the development of antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria.[10][15][16][17]

This protocol uses the broth microdilution method to determine the lowest concentration of the compound that inhibits visible bacterial growth.

-

Bacterial Strains:

-

Use representative strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

-

Inoculum Preparation:

-

Grow bacteria in Mueller-Hinton Broth (MHB) overnight.

-

Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Compound Preparation:

-

Prepare a 2x concentrated serial dilution of the test compound in MHB in a 96-well plate.

-

-

Inoculation and Incubation:

-

Add an equal volume of the bacterial inoculum to each well, halving the compound concentration and achieving the target bacterial density.

-

Include a positive control (bacteria without compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

-

Optionally, add a viability indicator like Resazurin to aid in determination.

-

Anti-inflammatory Activity

Rationale: Piperidine derivatives have been reported to possess significant anti-inflammatory properties, potentially by inhibiting key inflammatory mediators like prostaglandins.[18][19][20][21]

This simple assay screens for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation, a well-documented cause of inflammation.[19]

-

Reaction Mixture Preparation:

-

Prepare reaction mixtures containing 1% aqueous solution of bovine serum albumin (BSA) and the test compound at various concentrations (e.g., 50, 100, 200, 400 µg/mL).

-

Adjust the pH of the mixture to 6.8 using 1N HCl.

-

Use Diclofenac sodium as the reference standard.

-

-

Incubation:

-

Incubate the samples at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 10 minutes.

-

-

Measurement:

-

After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

-

-

Calculation:

-

Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Antithrombotic Activity

Rationale: A study on derivatives of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide has shown potent antiplatelet and anticoagulant activities, making this a highly probable bioactivity for the core compound.[22][23]

This protocol measures the compound's ability to inhibit platelet aggregation induced by agonists like ADP.

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect human blood in tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 200 x g for 15 minutes to obtain PRP.

-

-

Assay Procedure:

-

Use a light-transmission aggregometer.

-

Pre-warm PRP samples to 37°C.

-

Add the test compound (at various concentrations) or vehicle (DMSO) to the PRP and incubate for 5 minutes.

-

Induce platelet aggregation by adding an agonist, such as Adenosine Diphosphate (ADP).

-

Monitor the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the percentage inhibition of aggregation compared to the vehicle control.

-

Caption: Workflow for in vitro anticancer activity screening.

Elucidating the Mechanism of Action

Should initial screening reveal significant anticancer activity, the next logical step is to investigate the underlying molecular mechanism.

Rationale: Piperidine derivatives have been shown to modulate several crucial signaling pathways essential for cancer cell survival and proliferation, such as the PI3K/Akt pathway.[4] This pathway is a central regulator of cell growth, survival, and metabolism.

This protocol assesses whether the compound affects the phosphorylation status of key proteins in the PI3K/Akt pathway.

-

Cell Treatment and Lysis:

-

Treat a high-response cancer cell line (e.g., MCF-7) with the compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours).

-

Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against key pathway proteins: p-Akt (Ser473), total Akt, p-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. A decrease in the p-Akt/Akt ratio would suggest pathway inhibition.

-

Caption: Hypothesized modulation of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This compound represents a molecule of significant therapeutic interest due to the convergence of three pharmacologically active structural motifs. The experimental frameworks provided in this guide offer a clear and robust path for the systematic evaluation of its potential anticancer, antimicrobial, anti-inflammatory, and antithrombotic activities. Positive results from these initial screens, particularly in the anticancer and antithrombotic arenas where derivatives have shown promise, would justify advancing the compound to more complex investigations. Future work could include in vivo efficacy studies in animal models, absorption, distribution, metabolism, and excretion (ADME) profiling, and detailed toxicological assessments to fully characterize its potential as a novel therapeutic agent.

References

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). NIH.

- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). [No Source Provided].

- A Comparative Analysis of Piperidine Derivatives in Anticancer Research. (n.d.). Benchchem.

- Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives. (n.d.). NIH.

- Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Derivatives. (n.d.). Taylor & Francis Online.

- Antimicrobial activities of the synthesized compounds. (n.d.). ResearchGate.

- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). PubMed Central.

- Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. (n.d.). MDPI.

- Chemical structures of anticancer piperidine derivatives. (n.d.). ResearchGate.

- Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. (n.d.). ResearchGate.

- Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. (n.d.). [No Source Provided].

- The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. (n.d.). ResearchGate.

- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (n.d.). PubMed Central.

- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). ResearchGate.

- This compound 182919-58-0 wiki. (n.d.). Guidechem.

- CAS 182919-58-0: this compound. (n.d.). CymitQuimica.

- In Vitro Anti-Inflammatory Activity of 4-Benzylpiperidine. (n.d.). ResearchGate.

- An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. (n.d.). Quick Company.

- Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (n.d.). PubMed Central.

- Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. (2020). PubMed.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.

- A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. (n.d.). IP Indexing.

- This compound. (n.d.). Chemsrc.

- Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub.

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (n.d.). PubMed Central.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.

- Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models. (n.d.). PubMed Central.

- N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. (n.d.). PubMed.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CAS 182919-58-0: this compound [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jyoungpharm.org [jyoungpharm.org]

- 11. Page loading... [guidechem.com]

- 12. This compound | CAS#:182919-58-0 | Chemsrc [chemsrc.com]

- 13. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N’‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains [mdpi.com]

- 18. Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Benzylpiperidine-3-carbohydrazide in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth technical review of 1-benzylpiperidine-3-carbohydrazide, a versatile chemical intermediate that has garnered significant attention in medicinal chemistry. We will explore its synthesis, physicochemical properties, and its crucial role as a scaffold for developing novel therapeutic agents, with a particular focus on recent advancements in antithrombotic drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research endeavors.

Introduction: The Significance of the N-Benzylpiperidine Scaffold

The N-benzylpiperidine motif is a well-established pharmacophore in drug discovery, valued for its structural flexibility and three-dimensional character.[1] This moiety often imparts favorable physicochemical properties to drug candidates and can engage in crucial cation-π interactions with biological targets.[1][2] Its presence in numerous approved drugs and clinical candidates underscores its therapeutic potential.[1] this compound, in particular, serves as a reactive and adaptable building block, allowing for the synthesis of a diverse library of derivatives with a wide range of biological activities.[3] The carbohydrazide functional group introduces a reactive handle for further molecular elaboration, enabling the exploration of diverse chemical spaces and the optimization of pharmacological profiles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a lead compound is fundamental to drug development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 182919-58-0 | , |

| Molecular Formula | C₁₃H₁₉N₃O | , |

| Molecular Weight | 233.31 g/mol | |

| Boiling Point (Predicted) | 415.3 ± 34.0 °C | |

| Density (Predicted) | 1.149 ± 0.06 g/cm³ | |

| pKa (Predicted) | 13.23 ± 0.20 | |

| LogP (Predicted) | 2.367 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bond Count | 3 |

Synthesis of this compound and Its Derivatives

The synthesis of this compound is a critical first step in the development of its derivatives. This section outlines the synthetic pathway, starting from commercially available precursors.

Synthesis of Ethyl 1-benzylpiperidine-3-carboxylate

The precursor for the target carbohydrazide is the corresponding ethyl ester. This is typically synthesized via the N-benzylation of ethyl nipecotate (ethyl piperidine-3-carboxylate).

Experimental Protocol: Synthesis of Ethyl 1-benzylpiperidine-3-carboxylate

-

Dissolve ethyl nipecotate in a suitable organic solvent, such as toluene, in a round-bottom flask.

-

Add a base, typically potassium carbonate, to the solution and stir for 15 minutes.

-

Add benzyl chloride to the reaction mixture.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Separate the organic phase and extract the aqueous phase with the same organic solvent.

-

Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude ethyl 1-benzylpiperidine-3-carboxylate, which can be purified further if necessary.

Synthesis of this compound

The carbohydrazide is then prepared by the hydrazinolysis of the corresponding ester.

Experimental Protocol: Synthesis of (R)-1-Benzylpiperidine-3-carbohydrazide

This protocol is adapted from a patented process for the synthesis of the (R)-enantiomer, which is a key intermediate for the drug Linagliptin.[4]

-

React (R)-methyl 1-benzylpiperidine-3-carboxylate with hydrazine hydrate in a suitable organic solvent such as methanol.[4]

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-